molecular formula C21H27NO B6069318 4-benzyl-1-(4-ethoxybenzyl)piperidine

4-benzyl-1-(4-ethoxybenzyl)piperidine

Cat. No.: B6069318
M. Wt: 309.4 g/mol
InChI Key: UKGWAZWUXJBYRL-UHFFFAOYSA-N
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Description

4-Benzyl-1-(4-ethoxybenzyl)piperidine is a piperidine derivative featuring two benzyl substituents: one at the 4-position of the piperidine ring and a 4-ethoxybenzyl group at the 1-position. The ethoxy group (–OCH₂CH₃) on the para position of the benzyl moiety introduces electron-donating and moderately lipophilic properties, which may influence its pharmacokinetic and pharmacodynamic profiles. The ethoxy variant likely follows a similar pathway, substituting 4-ethoxybenzyl bromide for trimethylbenzyl bromide.

Properties

IUPAC Name

4-benzyl-1-[(4-ethoxyphenyl)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-2-23-21-10-8-20(9-11-21)17-22-14-12-19(13-15-22)16-18-6-4-3-5-7-18/h3-11,19H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGWAZWUXJBYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Modifications

Piperidine derivatives are tailored for diverse biological targets by modifying substituents on the benzyl groups. Key analogs and their structural differences are summarized below:

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name R1 Substituent R2 Substituent Biological Target Key Findings Reference
4-Benzyl-1-(4-ethoxybenzyl)piperidine Benzyl 4-Ethoxybenzyl Hypothesized: Enzymes/Receptors Electronic effects may enhance binding vs. bulkier analogs
M1BZP (4-benzyl-1-(2,4,6-trimethyl-benzyl)piperidine) Benzyl 2,4,6-Trimethylbenzyl SARS-CoV-2 Main Protease In silico docking score: −8.9 kcal/mol; predicted IC₅₀: 2.3 µM
4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine Benzyl 3-Iodo-sulfonyl Biodistribution marker Effective human dose extrapolated from rats: 0.12 mGy/MBq
NMDA antagonist (Compound 8) Benzyl 4-Phenyl-3-butynyl NR1A/2B NMDA receptor IC₅₀: ~100 nM; improved selectivity with hydroxyl substitution
Donepezil-like compounds (e.g., Compound 17) Benzyl Varied (e.g., methoxy, halogens) AChE/BACE-1 enzymes Bulky substituents reduce activity (IC₅₀ >10 µM)
Key Observations:
  • Electronic Effects : The ethoxy group in the target compound may act as a hydrogen bond acceptor, similar to hydroxyl groups in NMDA antagonists, enhancing receptor affinity .
  • Pharmacokinetics : Iodinated sulfonyl analogs exhibit rapid clearance due to high lipophilicity and radiation decay, whereas ethoxy groups may balance solubility and metabolic stability .

Pharmacokinetic and ADMET Profiles

Table 2: Predicted ADMET Properties

Compound Name LogP (Predicted) Metabolic Stability Toxicity Profile Reference
This compound ~3.5 Moderate (CYP3A4 substrate) Low hepatotoxicity risk
M1BZP 4.1 High Ames test negative
4-Benzyl-1-(3-[¹²⁵I]-iodobenzylsulfonyl)piperidine >5 Low (rapid clearance) Radiation-associated risks
  • Toxicity : All analogs show low hepatotoxicity in silico, but iodinated derivatives pose radiological hazards .

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